Fiduxosin Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGRPQOZABPO-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049013 | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208992-74-9 | |
| Record name | Fiduxosin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fiduxosin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIDUXOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Fiduxosin Hydrochloride
Alpha-1 Adrenoceptor Subtype Selectivity and Affinity Profiling
Fiduxosin (B154520) hydrochloride demonstrates a distinct selectivity profile for the three subtypes of the alpha-1 adrenoceptor, with a notably higher affinity for the alpha-1a and alpha-1d subtypes compared to the alpha-1b subtype. newdrugapprovals.orgnih.gov This selectivity is a key aspect of its pharmacological character and is thought to contribute to a potentially favorable clinical profile by targeting receptors implicated in lower urinary tract function while having less impact on those associated with the control of arterial pressure. newdrugapprovals.org
Alpha-1a Adrenoceptor Binding Kinetics
Radioligand binding studies have established that fiduxosin hydrochloride exhibits a high affinity for the cloned human alpha-1a adrenoceptor. nih.gov The reported inhibition constant (Ki) for fiduxosin at the alpha-1a adrenoceptor is 0.160 nM. medchemexpress.comnih.govtargetmol.comresearchgate.net This high affinity underscores the compound's potent interaction with this specific receptor subtype.
Alpha-1b Adrenoceptor Binding Kinetics
In contrast to its high affinity for the alpha-1a subtype, this compound displays a significantly lower affinity for the alpha-1b adrenoceptor. nih.gov The Ki value for fiduxosin at the alpha-1b adrenoceptor is reported to be 24.9 nM. medchemexpress.comnih.govtargetmol.comresearchgate.net This notable difference in binding affinity between the alpha-1a and alpha-1b subtypes highlights the selectivity of fiduxosin.
Alpha-1d Adrenoceptor Binding Kinetics
This compound also demonstrates a high affinity for the alpha-1d adrenoceptor subtype. nih.gov The reported Ki value for fiduxosin at the alpha-1d adrenoceptor is 0.920 nM. medchemexpress.comnih.govtargetmol.comresearchgate.net This indicates a potent interaction with the alpha-1d subtype, comparable to its affinity for the alpha-1a subtype.
Binding Affinity of this compound for Alpha-1 Adrenoceptor Subtypes
| Adrenoceptor Subtype | Ki (nM) |
| Alpha-1a | 0.160 medchemexpress.comnih.govtargetmol.comresearchgate.net |
| Alpha-1b | 24.9 medchemexpress.comnih.govtargetmol.comresearchgate.net |
| Alpha-1d | 0.920 medchemexpress.comnih.govtargetmol.comresearchgate.net |
Functional Antagonism and Receptor Occupancy Studies
In functional bioassays, fiduxosin has demonstrated antagonist activity. In isolated tissue preparations, it has shown pA2 values of 8.5-9.6 at alpha-1A adrenoceptors in rat vas deferens and canine prostate strips, and a pA2 value of 8.9 at alpha-1D adrenoceptors in the rat aorta. nih.gov This is in contrast to a lower pA2 value of 7.1 at alpha-1B adrenoceptors in the rat spleen. nih.gov Furthermore, fiduxosin antagonized putative alpha-1L adrenoceptors in the rabbit urethra with a pA2 value of 7.58. nih.gov
In conscious dogs, fiduxosin has been shown to block phenylephrine-induced increases in intraurethral pressure (IUP), a functional measure of alpha-1 adrenoceptor antagonism in the lower urinary tract. nih.gov The ED50 for this effect was 0.24 mg/kg p.o. nih.gov In contrast, the ED50 for its effect on mean arterial pressure (MAP) was 1.79 mg/kg p.o., indicating a 7.5-fold selectivity for effects on IUP over MAP. nih.gov This functional selectivity aligns with the in vitro binding affinity profile. While specific receptor occupancy studies detailing the percentage of receptor binding at different concentrations are not extensively published in readily available literature, the functional data in conscious dogs provides in vivo evidence of target engagement and a degree of uroselectivity. nih.govresearchgate.netgiffordbioscience.com
Investigation of Off-Target Pharmacological Activities
Beyond its primary activity at alpha-1 adrenoceptors, the pharmacological profile of fiduxosin has been explored for potential off-target effects.
Monoaminergic Neurotransmitter Reuptake Modulation
Research indicates that this compound has a low affinity for 5HT1A receptors in the rat cortex, with a reported Ki of 29 nM. targetmol.com This affinity is considerably lower than its affinity for alpha-1a adrenoceptors (0.16 nM). targetmol.com While this suggests some interaction with the serotonergic system, the primary pharmacological action of fiduxosin remains centered on its potent alpha-1 adrenoceptor antagonism. The broader impact on monoaminergic neurotransmitter reuptake systems has not been extensively detailed in the available scientific literature. newdrugapprovals.orgmaastrichtuniversity.nlmdpi.comnih.govnih.govwikipedia.org
Anticholinergic Activity Assessment
There is no publicly available scientific literature detailing the specific assessment of this compound for anticholinergic activity. Anticholinergic agents work by blocking the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems, which can lead to a range of effects. nhssomerset.nhs.uk Standard assessments for anticholinergic activity often involve radioreceptor assays using tissue homogenates to measure a compound's ability to bind to muscarinic receptors. nih.gov Without specific studies on this compound, its potential for anticholinergic effects remains uncharacterized.
Histamine (B1213489) Receptor Antagonism Profiling (H1 and H2)
The pharmacological profile of this compound regarding its interaction with histamine H1 and H2 receptors has not been detailed in the available scientific research. Histamine receptors, particularly H1 and H2 subtypes, are involved in allergic reactions and gastric acid secretion, respectively. nih.govdrugbank.com Profiling a compound for its antagonist activity at these receptors is crucial for identifying potential side effects or therapeutic applications. However, no such data has been published for this compound.
Alpha-2 Adrenoceptor Binding Affinity (e.g., α2a, α2c, α2b)
This compound has been evaluated for its binding affinity at alpha-2 (α2) adrenoceptor subtypes. Research indicates that this compound displays a relatively low affinity for these receptors, especially when compared to its high affinity for α1a-adrenoceptors. This low affinity for α2-adrenoceptors suggests that its primary mechanism of action is not mediated through this receptor class.
The binding affinities (Ki) of this compound for different α2-adrenoceptor subtypes are presented below. A higher Ki value indicates a lower binding affinity.
Binding Affinity of this compound at α2-Adrenoceptor Subtypes
| Receptor Subtype | Species | Binding Affinity (Ki) (nM) |
|---|---|---|
| α2a | Human | 92 |
| α2c | Human | 22 |
| α2b | Rat | 21 |
Data sourced from studies on cloned human α2a- and α2c-adrenoceptors and rat neonatal lung α2b-adrenoceptors.
Hypothesized Uroselectivity and Cardiovascular Impact Mechanisms
The primary hypothesis for the uroselectivity of this compound centers on its differential affinity for α1-adrenoceptor subtypes. researchgate.net It is a potent antagonist of α1a and α1d-adrenoceptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. researchgate.netdrugbank.com The contraction of these muscles is a key factor in the urinary symptoms associated with benign prostatic hyperplasia. By blocking these specific adrenoceptors, this compound is thought to induce smooth muscle relaxation in the lower urinary tract, thereby improving urine flow. drugbank.com
Conversely, the α1b-adrenoceptor subtype is more prevalent in blood vessels and is significantly involved in the regulation of blood pressure. researchgate.net this compound demonstrates a considerably lower affinity for α1b-adrenoceptors compared to the α1a and α1d subtypes. This receptor selectivity is believed to be the cornerstone of its reduced cardiovascular impact. By preferentially targeting the α1-adrenoceptor subtypes in the urinary tract over those in the vasculature, this compound is hypothesized to minimize effects such as orthostatic hypotension, which can be a limiting side effect for less selective α1-antagonists. drugbank.com This proposed mechanism suggests a targeted therapeutic action on the lower urinary tract with a diminished effect on systemic blood pressure regulation. researchgate.net
Preclinical Efficacy and Selectivity Research
In Vivo Models for Benign Prostatic Hyperplasia (BPH)
Fiduxosin (B154520) hydrochloride has demonstrated significant, dose-dependent efficacy in reducing prostatic intraurethral pressure (IUP) in preclinical conscious animal models. nih.gov This effect is a key indicator of its potential to alleviate lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). In studies involving conscious dogs, the oral dose of fiduxosin required to produce 50% of its maximal effect (ED50) on phenylephrine-induced IUP increases was 0.24 mg/kg. nih.gov Research in isoflurane-anesthetized dogs further substantiated these findings, showing that fiduxosin effectively counteracted increases in IUP induced by epinephrine. nih.gov
When evaluated alongside established alpha-1 antagonists, fiduxosin hydrochloride displayed a competitive efficacy profile. In conscious dog models, the ED50 of fiduxosin for reducing IUP (0.24 mg/kg) was found to be nearly identical to that of terazosin (B121538) (0.23 mg/kg). nih.gov In the same model, tamsulosin (B1681236) exhibited a higher potency with an IUP ED50 of 0.004 mg/kg. nih.gov
Cardiovascular Systemic Effects Evaluation
A critical component of fiduxosin's preclinical assessment was its impact on cardiovascular parameters. In conscious dog models, the oral ED50 of fiduxosin for blocking phenylephrine-induced increases in mean arterial pressure (MAP) was 1.79 mg/kg. nih.gov Significantly, at therapeutic doses, fiduxosin did not induce changes in arterial pressure on its own. nih.gov In studies with spontaneously hypertensive rats, fiduxosin was observed to cause only transient decreases in MAP. nih.gov
This compound demonstrated a superior cardiovascular safety profile in direct comparisons with tamsulosin and terazosin. The MAP ED50 for fiduxosin (1.79 mg/kg) was substantially higher than that of tamsulosin (0.006 mg/kg) and terazosin (0.09 mg/kg) in conscious dogs. nih.gov This suggests a lower likelihood of fiduxosin causing blood pressure-related side effects at doses effective for treating BPH. In contrast, both tamsulosin and terazosin led to dose-dependent hypotension in these animal studies. nih.gov
Uroselective Properties Characterization
This compound is distinguished by its uroselective properties, stemming from its targeted action on specific adrenoceptor subtypes. nih.govnih.gov It exhibits a higher affinity for alpha(1A)- and alpha(1D)-adrenoceptors, which are crucial in regulating lower urinary tract function, than for the alpha(1B)-adrenoceptor subtype, which is primarily involved in blood pressure control. nih.govnih.gov
This selectivity is quantified by the ratio of its effect on MAP versus IUP. Fiduxosin demonstrated a 7.5-fold selectivity for IUP over MAP. nih.gov In comparison, tamsulosin showed a 1.5-fold selectivity, while terazosin was found to be 2.5-fold more selective for MAP. nih.gov Another study in spontaneously hypertensive rats reported an even more pronounced uroselectivity for fiduxosin, with a 770-fold selectivity for IUP effects over MAP effects. nih.gov This strong uroselective profile indicates a reduced potential for cardiovascular side effects, such as hypotension, at therapeutically effective doses for BPH. nih.govnih.gov
Interactive Data Tables
Below are interactive tables summarizing the comparative preclinical data for this compound.
| Compound | IUP ED50 (mg/kg p.o.) | MAP ED50 (mg/kg p.o.) | IUP/MAP Selectivity Ratio |
|---|---|---|---|
| Fiduxosin | 0.24 | 1.79 | 7.5 |
| Tamsulosin | 0.004 | 0.006 | 1.5 |
| Terazosin | 0.23 | 0.09 | 0.4 (2.5-fold MAP selective) |
| Receptor Subtype | Affinity (nM) |
|---|---|
| alpha(1a) | 0.16 |
| alpha(1d) | 0.92 |
| alpha(1b) | 25 |
Exploratory Antiviral Activity Research (e.g., Hepatitis C Virus)
No publicly available scientific literature or preclinical data could be identified that investigates the antiviral activity of this compound, including any potential efficacy against the Hepatitis C Virus.
Alpha-1 Adrenoceptor Involvement in Viral Replication
There is no available research from the conducted searches to suggest or investigate the involvement of alpha-1 adrenoceptors in the replication of the Hepatitis C virus in the context of this compound activity.
Pharmacokinetic and Pharmacodynamic Modeling Research
Preclinical Pharmacokinetic Profiling
Preclinical research into fiduxosin (B154520) hydrochloride has been instrumental in characterizing its profile as a uroselective α1-adrenoceptor antagonist. These studies in animal models have provided the foundational knowledge of its mechanism and its potential for targeted therapeutic action.
While detailed studies outlining the complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile of fiduxosin in animal models are not extensively detailed in publicly available literature, preclinical pharmacology studies indicate it is an orally active agent. newdrugapprovals.org The focus of preclinical investigation has been predominantly on its pharmacodynamic effects and uroselectivity, which are direct consequences of its pharmacokinetic properties. nih.govresearchgate.net
Preclinical studies have established that fiduxosin possesses a high affinity for α1a- and α1d-adrenoceptors, which are prevalent in the lower urinary tract, compared to its affinity for α1b-adrenoceptors, which are primarily involved in the control of arterial blood pressure. newdrugapprovals.orgnih.gov This receptor selectivity is the basis for its uroselective profile.
In vivo studies in conscious dogs were conducted to model the relationship between the drug's concentration and its functional effects on intraurethral pressure (IUP) and mean arterial pressure (MAP). Fiduxosin was shown to effectively block epinephrine-induced increases in canine IUP while causing only transient decreases in MAP. nih.govresearchgate.net This demonstrates a significant separation between its effects on the urinary tract and its cardiovascular effects.
A key metric for this is the uroselectivity index, which compares the drug concentration required to affect blood pressure versus that required to affect urethral pressure. Fiduxosin exhibits a markedly higher uroselectivity index compared to other α1-adrenoceptor antagonists like tamsulosin (B1681236) and terazosin (B121538). researchgate.netresearchgate.net
| Parameter | Fiduxosin | Tamsulosin | Terazosin | Doxazosin |
|---|---|---|---|---|
| IUP IC50 (ng/ml) | 261 | 0.42 | 48.6 | 48.7 |
| MAP IC50 (ng/ml) | 1904 | 1.07 | 12.2 | 13.8 |
| Uroselectivity Index (MAP IC50/IUP IC50) | 7.3 | 2.6 | 0.25 | 0.28 |
Data sourced from studies in conscious dog models. researchgate.net
The data indicates that a significantly higher concentration of fiduxosin is required to affect mean arterial pressure compared to the concentration that affects intraurethral pressure, supporting its functional uroselectivity in animal models. nih.govresearchgate.net The log index value for fiduxosin's hypotensive response was 5.23, indicating a 770-fold selectivity for its effects on IUP compared to MAP. nih.gov
Human Pharmacokinetic Studies
Human pharmacokinetic studies have been conducted in healthy male subjects, including the elderly, to characterize the behavior of fiduxosin after single and multiple doses and to understand the influence of physiological factors such as food.
In a Phase I, open-label, single-dose study in healthy male subjects, the pharmacokinetics of a 30 mg oral dose of fiduxosin were evaluated under both fasting and non-fasting conditions. The results showed that food has a significant impact on the bioavailability of the compound.
| Pharmacokinetic Parameter | Fasting Conditions | Non-fasting Conditions |
|---|---|---|
| Cmax (ng/mL) | 34.3 | 150 |
| Tmax (h) | 5.4 | 5.4 |
| AUC(infinity) (ng·h/mL) | 822 | 1940 |
| CL/F (L/h) | 42.5 | 17.2 |
| Vbeta/F (L) | 924 | 235 |
| t1/2 (h) | 13.9 | 9.28 |
Data from a single 30 mg oral dose study in healthy male subjects. researchgate.net
Under non-fasting conditions, the maximum plasma concentration (Cmax) was more than four times higher, and the total drug exposure (AUC) was more than double that of the fasting state. researchgate.net Interestingly, the time to reach maximum concentration (Tmax) was not significantly different between the two conditions. researchgate.net
A multiple-dose study was conducted in healthy elderly male subjects who received once-daily oral doses of 30, 60, 90, or 120 mg of fiduxosin for 14 consecutive days under fasting conditions. The study found that steady-state plasma concentrations were achieved by day 7. The pharmacokinetics of fiduxosin were determined to be dose-independent and time-invariant over the 30-120 mg dose range.
| Parameter | Value Range (30-120 mg dose) |
|---|---|
| Tmax (h) at Steady State | 1.8 - 7.8 |
| CL/F (L/h) at Steady State | 27.3 - 47.2 |
| Vbeta/F (L) at Steady State | 846 - 1399 |
Data from a multiple-dose study in healthy elderly male subjects. nih.gov
Key parameters such as Cmax, minimum plasma concentration (Cmin), and the area under the curve over a 24-hour period (AUC24) were found to be linearly proportional to the dose from day 7 to day 14. nih.gov Additionally, the time to maximum plasma concentration (Tmax) and the apparent volume of distribution (Vbeta/F) were independent of the dose administered. nih.gov
Physiological factors, particularly food and age, have a notable impact on the pharmacokinetics of fiduxosin hydrochloride.
Food: As detailed in section 4.2.1, food significantly increases the bioavailability of fiduxosin. Co-administration with a high-fat meal resulted in a more than four-fold increase in Cmax and a two-fold increase in AUC. researchgate.net This interaction also led to a 60% decrease in oral clearance (CL/F) and a 75% decrease in the volume of distribution (Vbeta/F). researchgate.net
Age: Pharmacokinetic studies were specifically conducted in healthy elderly male volunteers (≥60 years), as this demographic represents the target population for potential therapeutic use. newdrugapprovals.orgnih.gov The multiple-dose study demonstrated predictable and linear pharmacokinetics in this age group, concluding that the drug's behavior was dose-independent and time-invariant under fasting conditions. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in drug development that establishes a quantitative relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics). This approach allows for the integration of data from various stages of research to predict clinical outcomes and optimize dosing regimens. For this compound, PK/PD correlation studies have been instrumental in characterizing its selective mechanism of action and predicting its therapeutic potential.
Modeling of Receptor Blockade and Physiological Responses
The pharmacodynamic effects of this compound are primarily driven by its antagonist activity at α1-adrenoceptors. Research has focused on modeling the relationship between the concentration of fiduxosin, the degree of α1-adrenoceptor blockade, and the resulting physiological responses, particularly in the lower urinary tract and the cardiovascular system.
Preclinical studies have demonstrated that fiduxosin exhibits a high affinity for cloned human α1a- and α1d-adrenoceptors, with significantly lower affinity for the α1b-adrenoceptor subtype. nih.gov This selectivity is a key characteristic, as the α1a- and α1d-adrenoceptors are predominantly implicated in the smooth muscle tone of the prostate and bladder neck, while the α1b-adrenoceptor is more involved in the regulation of blood pressure. nih.govauajournals.org
The affinity of fiduxosin for these receptor subtypes has been quantified in radioligand binding studies, as detailed in the table below.
In Vitro Receptor Binding Affinity of Fiduxosin
| Receptor Subtype | Affinity (Ki in nM) |
|---|---|
| α1a-adrenoceptor | 0.16 |
| α1d-adrenoceptor | 0.92 |
| α1b-adrenoceptor | 25 |
Data from preclinical radioligand binding studies. nih.gov
Further in vitro characterization in isolated tissue bioassays has supported these findings, demonstrating potent antagonism at α1A- and α1D-adrenoceptors. nih.gov The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, provide a functional measure of antagonism.
Functional Antagonism of Fiduxosin in Isolated Tissues
| Receptor/Tissue | pA2 Value |
|---|---|
| α1A-adrenoceptors (rat vas deferens or canine prostate strips) | 8.5-9.6 |
| α1D-adrenoceptors (rat aorta) | 8.9 |
| α1B-adrenoceptors (rat spleen) | 7.1 |
| putative α1L-adrenoceptors (rabbit urethra) | 7.58 |
Data from in vitro tissue bioassays. nih.gov
The correlation between receptor blockade and physiological response has been extensively modeled in conscious dogs. These studies evaluated the ability of fiduxosin to block the increase in intraurethral pressure (IUP) induced by the α1-adrenergic agonist phenylephrine, a surrogate for its therapeutic effect in benign prostatic hyperplasia (BPH). Simultaneously, its effect on mean arterial pressure (MAP) was assessed to determine its cardiovascular selectivity.
The results of these in vivo studies demonstrated that fiduxosin produces a dose- and time-dependent blockade of the phenylephrine-induced increases in both IUP and MAP. nih.gov However, a key finding from the PK/PD modeling was the superior selectivity of fiduxosin for the lower urinary tract over the cardiovascular system when compared to other α1-blockers like tamsulosin and terazosin. nih.gov This uroselectivity is a critical pharmacodynamic property.
A comparison of the doses required to produce a 50% blockade of the pressor effects on IUP and MAP (ED50) highlights this selectivity.
In Vivo Selectivity of α1-Adrenoceptor Antagonists in Conscious Dogs
| Compound | IUP ED50 (mg/kg p.o.) | MAP ED50 (mg/kg p.o.) | Selectivity Ratio (MAP ED50 / IUP ED50) |
|---|---|---|---|
| Fiduxosin | 0.24 | 1.79 | 7.5-fold |
| Tamsulosin | 0.004 | 0.006 | 1.5-fold |
| Terazosin | 0.23 | 0.09 | 0.4-fold (MAP-selective) |
Data from in vivo studies in conscious dogs. nih.gov
The modeling of these physiological responses indicated that while tamsulosin and terazosin caused dose-dependent hypotension, fiduxosin did not produce a significant change in arterial pressure at therapeutically relevant doses for IUP effects. nih.gov The area under the curve for the hypotensive response was dose-related, with a log index value for fiduxosin of 5.23, indicating a 770-fold selectivity when comparing its effects on IUP to MAP. nih.gov
These PK/PD correlation studies, by modeling the relationship between receptor blockade and physiological outcomes, have provided a strong preclinical rationale for the potential clinical utility of fiduxosin in treating lower urinary tract symptoms suggestive of BPH with a potentially lower risk of cardiovascular side effects. nih.govnih.gov
Synthetic Chemistry and Process Development Research
Convergent Synthetic Strategies for Fiduxosin (B154520) Hydrochloride
Enantiomerically Pure Pyrrolidine (B122466) Moiety Synthesis
The stereochemistry of the pyrrolidine ring is crucial for the biological activity of fiduxosin. Therefore, the development of methods to synthesize this fragment with high enantiomeric purity has been a primary focus of research.
A key transformation in the synthesis of the enantiopure pyrrolidine fragment is the [3+2] cycloaddition reaction of an azomethine ylide. newdrugapprovals.orgacs.orgfigshare.com This powerful reaction allows for the construction of the five-membered pyrrolidine ring with control over its stereochemistry. The process involves the generation of an enantiopure azomethine ylide, which then reacts with a dipolarophile to form the desired cycloadduct. researchgate.netnih.govmdpi.com The diastereoselectivity of this cycloaddition is a critical factor, and research has focused on optimizing reaction conditions and substrate design to achieve the desired stereochemical outcome. researchgate.neturfu.runih.gov The use of glycine-based [3+2] cycloaddition has also been explored as a versatile method for creating pyrrolidine-containing compounds. mdpi.com
Following the cycloaddition reaction, diastereoselective crystallization is employed as a crucial purification step to isolate the desired diastereomer in high purity. newdrugapprovals.orgacs.org This technique leverages the different physical properties, such as solubility, of the diastereomers to effect their separation. By carefully controlling the crystallization conditions, it is possible to selectively precipitate the target diastereomer, leaving the unwanted isomers in the solution. This method is instrumental in achieving the high diastereomeric and enantiomeric purity required for the fiduxosin synthesis. figshare.comresearchgate.net
Ensuring the stereochemical integrity of the pyrrolidine moiety is paramount. Various analytical techniques are employed to determine the enantiomeric and diastereomeric purity of the synthesized intermediates and the final product. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for separating and quantifying stereoisomers. lookchem.comnih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR), can also provide valuable information about the relative stereochemistry of the molecule. The optical rotation of a sample, when compared to that of a pure enantiomer, is used to determine the optical purity and enantiomeric excess. csbsju.edu
Regiospecific Thienopyrazine Moiety Synthesis
The second key fragment in the convergent synthesis of fiduxosin is the regiospecifically substituted thienopyrazine moiety. The precise placement of substituents on this heterocyclic ring system is essential for the drug's activity.
The synthesis of the thienopyrazine core involves the construction of a trisubstituted pyrazine (B50134) ring with specific regiochemistry. newdrugapprovals.orgacs.org One of the key challenges is the controlled introduction of a halogen atom at a specific position on the pyrazine ring. A notable strategy to achieve this is through halogen substitutive deamination. acs.orgresearchgate.netacs.org This process involves the diazotization of an amino group on the pyrazine ring, followed by displacement of the resulting diazonium group with a halide. This method has proven effective in preparing the required regiospecific bromo-cyanophenylpyrazine intermediate. newdrugapprovals.orgacs.org The subsequent condensation of this intermediate with methyl thioglycolate leads to the formation of the desired thienopyrazine ring system. newdrugapprovals.org
Cyclization Reactions for Thienopyrazine Ring Formation
The formation of the core thienopyrazine ring system is a critical step in the synthesis of Fiduxosin. Research indicates that this is typically achieved through a condensation reaction involving a suitably substituted pyrazine derivative and a sulfur-containing reagent.
One established method involves the condensation of a mixture of 5- and 6-phenyl regioisomers of 2-chloro-3-cyanopyrazine with methyl thioglycolate. newdrugapprovals.org This reaction is generally facilitated by a base, such as sodium methoxide (B1231860) (NaOMe), which deprotonates the thioglycolate, enabling it to act as a nucleophile and attack the pyrazine ring, leading to cyclization and the formation of the thieno[2,3-b]pyrazine (B153567) structure. newdrugapprovals.org
An alternative pathway to the key thienopyrazine intermediate has also been described. newdrugapprovals.org This route begins with a specifically prepared bromo pyrazine derivative. newdrugapprovals.org The thienopyrazine ring is then formed by cyclizing this intermediate with methyl thioglycolate, a reaction analogous to the one described previously. newdrugapprovals.org This highlights that the core cyclization strategy remains consistent, relying on the reaction between an activated pyrazine and methyl thioglycolate, even when the preceding steps to obtain the pyrazine intermediate differ. newdrugapprovals.org
The general cyclization process is summarized in the table below:
| Reactant 1 | Reactant 2 | Key Reagent(s) | Product |
| Substituted 2-halopyrazine (e.g., chloro or bromo derivative) | Methyl thioglycolate | Sodium Methoxide (NaOMe) | Thienopyrazine ester intermediate |
Regioisomer Control and Separation Methods
A significant challenge in the synthesis of the thienopyrazine portion of Fiduxosin is the control of regiochemistry, specifically the placement of the phenyl substituent on the pyrazine ring. newdrugapprovals.orgresearchgate.net The initial synthetic strategies often resulted in a mixture of regioisomers that required subsequent separation. newdrugapprovals.org
One approach starts with a mixture of 5- and 6-phenyl isomers of 2-hydroxy-3-carboxamidopyrazine. newdrugapprovals.org This mixture is carried through several synthetic steps, including conversion to the corresponding chloro nitriles and subsequent cyclization with methyl thioglycolate. newdrugapprovals.org The process yields a mixture of the desired thienopyrazine intermediate and its regioisomer, which must then be separated using chromatographic techniques to isolate the correct compound. newdrugapprovals.org
To overcome the inefficiency of producing and then separating an isomeric mixture, a regioselective synthetic method was developed. newdrugapprovals.org This improved route ensures the formation of only the desired isomer. The synthesis begins with the condensation of phenyl glyoxime (B48743) and aminomalononitrile (B1212270) to produce a pyrazine N-oxide intermediate. newdrugapprovals.org The N-oxide group is subsequently removed via reduction. newdrugapprovals.org The amino group on the resulting pyrazine is converted into a bromo group through diazotization followed by a diazo displacement reaction with copper(II) bromide. newdrugapprovals.org This specifically furnishes the desired bromo pyrazine isomer, which is then cyclized with methyl thioglycolate to yield the target thienopyrazine intermediate without contamination from its regioisomer. newdrugapprovals.org
The two approaches are compared below:
| Approach | Starting Materials | Key Steps | Outcome |
| Mixed Isomer Synthesis | Mixture of 5- and 6-phenyl-2-hydroxy-3-carboxamidopyrazine | Conversion to chloro nitriles, cyclization with methyl thioglycolate | Mixture of regioisomeric thienopyrazine intermediates requiring chromatographic separation. newdrugapprovals.org |
| Regioselective Synthesis | Phenyl glyoxime, Aminomalononitrile | Formation of pyrazine N-oxide, reduction, diazotization, and displacement with bromide | A single, desired bromo pyrazine isomer is formed, leading to the correct thienopyrazine intermediate without isomeric byproducts. newdrugapprovals.org |
Novel Synthetic Route Exploration
While established routes for Fiduxosin exist, the field of organic chemistry continuously evolves, offering new strategies that could lead to more efficient, greener, or cost-effective syntheses. sioc-journal.cn Exploration of novel synthetic routes for complex heterocyclic molecules like Fiduxosin is an ongoing area of research.
Modern synthetic methods that could be applicable include the development of advanced catalytic systems. For instance, new earth-abundant metal catalysts, such as those based on titanium, are being developed for the cyclization of various organic molecules to form ring systems. rsc.org Such catalysts could offer milder reaction conditions or improved selectivity compared to traditional methods.
Radical-mediated reactions represent another frontier for constructing complex molecular architectures. nih.gov These methods have proven effective for creating sterically hindered carbon-carbon bonds and for executing challenging cyclizations, such as the formation of medium-sized rings, which are often difficult to synthesize using conventional ionic pathways. sioc-journal.cnnih.gov
Furthermore, innovative strategies for building specific heterocyclic cores are constantly being reported. For example, new methods for constructing piperazine (B1678402) rings, a feature of the Fiduxosin structure, from simple primary amines have been developed, offering alternative and potentially more convergent synthetic designs. mdpi.com The application of such novel cyclization or ring-construction strategies could provide future, more streamlined synthetic pathways to Fiduxosin and related compounds.
Toxicology and Safety Pharmacology Research
Preclinical Toxicity Assessment
Preclinical evaluation of fiduxosin (B154520) hydrochloride has involved a series of studies to identify potential target organs for toxicity and to understand its safety profile before any human trials. These assessments are crucial for predicting potential risks in humans.
Organ-Specific Toxicity Studies (e.g., Hepatic System)
The liver is a primary organ of concern for drug-induced toxicity due to its central role in metabolism. d-nb.info Studies have focused on the potential for fiduxosin hydrochloride to cause liver damage.
Fiduxosin is recognized for its potential to cause drug-induced liver injury (DILI). nih.gov In fact, it is classified as a "Most-DILI-Concern" compound, a designation based on the analysis of FDA-approved drug labeling and scientific literature. nih.govfda.gov This classification highlights a significant risk for developing liver injury in humans. nih.govscribd.com DILI is a major reason for the termination of drug development and can lead to acute liver failure. drughunter.comnih.gov The mechanisms underlying DILI are often complex, involving an interplay of the drug's properties, patient-specific factors, and environmental influences. drughunter.com
The severity of DILI associated with fiduxosin has been graded, receiving a severity score of 8 in the DILIrank dataset. nih.govscribd.com The development of DILI can be idiosyncratic, meaning it occurs in a small subset of susceptible individuals, and the underlying mechanisms are often immune-mediated. nih.govnih.gov Research into the mechanisms of DILI suggests that the formation of drug-protein adducts can initiate an immune response leading to liver cell damage. cioms.ch While the precise mechanisms for fiduxosin-induced DILI are not fully elucidated, the high-risk classification points to a significant potential for hepatotoxicity. nih.govscribd.com
Systemic Toxicology Studies
Systemic toxicology studies aim to evaluate the effects of a substance on the entire organism.
Information regarding specific in vivo toxicity observations, such as the induction of a moribund state in animal models, for this compound is not detailed in the provided search results. However, preclinical animal studies are a standard component of safety assessment to identify potential target organ toxicities and establish safety margins for clinical trials. acs.orguni-konstanz.de These studies are designed to detect a range of adverse effects, from mild reactions to severe, life-threatening conditions. uni-konstanz.de
In Vitro and In Vivo Screening for Toxicity Predictors
To better predict potential toxicities before and during preclinical development, various in vitro and in vivo screening methods are employed. europeanpharmaceuticalreview.comarxiv.org
The use of in vitro assays with human-derived cells is gaining traction as a means to predict DILI risk by assessing factors like hepatocyte toxicity, mitochondrial impairment, and the formation of reactive metabolites. drughunter.com While in vitro cytotoxicity assays using cell lines derived from different organs can be useful for assessing general cytotoxicity, they may not accurately predict specific organ toxicity. nih.gov The prediction of organ-specific toxicity can be improved by integrating data on human plasma concentrations of the drug. nih.gov For instance, a strong correlation has been observed between in vivo hepatotoxicity and in vitro results for certain types of molecules, suggesting the potential for in vitro assays to predict liver toxicity. plos.org
Advanced Toxicological Methodologies
Comprehensive toxicological assessments are a cornerstone of drug development, providing critical insights into a compound's safety profile before human trials. These evaluations typically involve a battery of in vitro and in vivo studies designed to identify potential target organs for toxicity and to understand the dose-dependent effects of the drug. Standard preclinical toxicology programs include detailed analysis of hematological and biochemical parameters, as well as microscopic examination of tissues.
Hematological and Biochemical Marker Analysis in Preclinical Models
The analysis of blood and serum markers is a fundamental component of toxicology studies. These tests can reveal a wide range of potential adverse effects on various organ systems, including the hematopoietic system, liver, and kidneys. For a compound like this compound, such analyses in preclinical models (e.g., rodents and non-rodents) would be crucial for identifying any potential for blood cell abnormalities, liver enzyme elevations, or changes in renal function markers.
Table 1: Representative Hematological and Biochemical Markers in Preclinical Toxicology Studies
| Parameter Category | Specific Markers | Potential Indication of Toxicity |
| Hematology | Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT), White Blood Cell Count (WBC) and differential, Platelet Count (PLT) | Anemia, infection, inflammation, clotting disorders |
| Serum Biochemistry (Liver Function) | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin | Hepatocellular injury, cholestasis |
| Serum Biochemistry (Kidney Function) | Blood Urea Nitrogen (BUN), Creatinine (CREA) | Impaired renal function |
This table represents a standard panel of markers evaluated in preclinical toxicology studies. Specific data for this compound is not available in the public domain.
Histopathological Examination of Target Organs
Following the in-life phase of a toxicology study, a detailed microscopic examination of various organs and tissues is conducted. This histopathological assessment is essential for identifying any cellular or structural changes that may indicate toxicity. For a systemically administered drug, a wide range of tissues are typically examined.
Table 2: Standard Target Organs for Histopathological Examination in Preclinical Toxicology
| System | Organs and Tissues |
| Cardiovascular | Heart, Aorta |
| Gastrointestinal | Esophagus, Stomach, Duodenum, Jejunum, Ileum, Colon, Cecum, Rectum |
| Hepatic | Liver, Gallbladder (if present) |
| Renal/Urinary | Kidneys, Urinary Bladder |
| Respiratory | Lungs, Trachea |
| Endocrine | Adrenal Glands, Pituitary Gland, Thyroid Gland, Parathyroid Glands |
| Reproductive | Testes, Epididymides, Prostate, Ovaries, Uterus |
| Hematopoietic/Lymphoid | Bone Marrow, Spleen, Thymus, Lymph Nodes |
| Nervous | Brain, Spinal Cord, Peripheral Nerves |
| Other | Skin, Skeletal Muscle, Eyes |
This table lists the standard set of organs examined during a comprehensive preclinical histopathology evaluation. Specific findings related to this compound are not publicly available.
The absence of published preclinical toxicology data for this compound limits a comprehensive public understanding of its safety profile. While the compound has progressed to some level of clinical investigation, the foundational animal safety studies that typically underpin such advancements remain undisclosed.
Drug Drug Interaction Research
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions can significantly alter a drug's concentration in the body, potentially leading to toxicity or loss of effect. uq.edu.au Key mechanisms include interference with metabolic enzymes and drug transporters.
Cytochrome P450 (CYP) Enzyme Inhibition/Induction Profiling
The cytochrome P450 system is a family of enzymes primarily responsible for the metabolism of a vast number of drugs. nih.govnih.gov Inhibition of a specific CYP enzyme by a co-administered drug can lead to increased plasma concentrations of a substrate of that enzyme, raising the risk of adverse effects. Conversely, induction of a CYP enzyme can decrease the substrate's concentration, potentially rendering it ineffective. evotec.com
Standard in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govmdpi.com This data helps to predict the likelihood of clinically significant interactions.
Without publicly available data, the specific CYP inhibition or induction profile of fiduxosin (B154520) hydrochloride cannot be detailed. Therefore, no data table on its inhibitory constants (K_i) or IC50 values against various CYP enzymes can be provided.
P-glycoprotein (P-gp) Modulation Studies
P-glycoprotein (P-gp) is an efflux transporter found in various tissues, including the intestines, kidneys, and the blood-brain barrier. It actively pumps substrates out of cells, limiting their absorption and tissue penetration. europa.euuq.edu.aufrontiersin.org Drugs can be substrates, inhibitors, or inducers of P-gp, leading to complex interactions. europa.eufrontiersin.org Inhibition of P-gp can increase the bioavailability and central nervous system penetration of its substrates. europa.euuq.edu.au
Specific studies detailing whether fiduxosin hydrochloride is a substrate, inhibitor, or inducer of P-gp are not available in the public literature. Consequently, a data table summarizing its effects on P-gp cannot be generated.
Other Transporter-Mediated Interactions
Besides P-gp, other transporters such as the Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) play significant roles in drug disposition. nih.gov The interaction of a new drug with these transporters is also a crucial area of investigation.
Information regarding this compound's interaction with other clinically relevant drug transporters has not been publicly disclosed.
Effects on Absorption, Distribution, and Excretion
Preclinical pharmacology studies on fiduxosin have been mentioned in literature, but the detailed findings concerning its ADME properties and how they might be affected by other drugs are not publicly accessible. researchgate.net
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions occur when one drug modulates the pharmacological effect of another. nih.gov These can be synergistic (enhancing the effect), additive, or antagonistic (diminishing the effect). nih.gov Such interactions are often predictable based on the known mechanisms of action of the interacting drugs.
As the specific therapeutic target and mechanism of action of this compound are not detailed in the available search results, a discussion of its potential pharmacodynamic interactions would be purely speculative.
Clinical Significance and Risk Assessment of Potential Interactions
The ultimate goal of drug-drug interaction research is to assess the clinical risk and provide guidance for safe use. This involves integrating in vitro data with in vivo findings from clinical trials to determine whether an interaction is likely to be clinically meaningful and how it should be managed.
Given the absence of published in vitro or in vivo drug-drug interaction studies for this compound, a clinical significance and risk assessment cannot be performed.
Future Directions and Unexplored Research Avenues
Re-evaluation of Therapeutic Potential Beyond BPH
While fiduxosin (B154520) hydrochloride was primarily investigated for BPH, the class of α1-adrenoceptor antagonists has shown potential in other therapeutic areas. There is no specific public documentation on the re-evaluation of fiduxosin for conditions beyond BPH. However, α1-blockers are known to be explored for conditions such as ureteral stones, prostatitis, and even post-traumatic stress disorder (PTSD) due to their mechanism of action. A re-evaluation of a highly uroselective compound like fiduxosin could, in theory, explore its utility in these areas, potentially offering a favorable side-effect profile compared to less selective agents.
Investigation of Discontinuation Rationale and Lessons Learned
The precise reasons for the discontinuation of the development of fiduxosin hydrochloride are not detailed in publicly accessible scientific literature or corporate disclosures. The development of any new pharmaceutical agent is a complex process with a high rate of attrition. Drugs are often discontinued (B1498344) for a variety of reasons, which can include but are not limited to:
Pharmacokinetic challenges: Issues with absorption, distribution, metabolism, or excretion of the drug.
Unfavorable safety profile: Emergence of unexpected adverse effects during clinical trials.
Lack of superior efficacy: Failure to demonstrate a significant improvement over existing treatments.
Commercial and strategic decisions: Changes in market landscape or company priorities.
Without specific information on fiduxosin, one can only surmise that its development may have encountered one or more of these common hurdles. The lessons learned from its development program would be valuable for the broader field of uroselective drug design, potentially informing the development of future compounds with improved characteristics.
Structural Modification and Analog Design for Improved Profiles
There is no publicly available research detailing specific structural modifications or analog designs based on the this compound molecule. However, the general principles of medicinal chemistry would suggest that further research could focus on modifying the fiduxosin scaffold to enhance its properties. Key areas for improvement for any uroselective α1-adrenoceptor antagonist would include:
Increasing selectivity: Further enhancing the affinity for α1A- and α1D-adrenoceptors over α1B-adrenoceptors to minimize cardiovascular side effects.
Optimizing pharmacokinetics: Modifying the structure to improve oral bioavailability, half-life, and metabolic stability.
Reducing off-target effects: Altering the molecule to decrease interactions with other receptors or enzymes that could lead to unwanted side effects.
The following table summarizes the preclinical receptor binding affinities of fiduxosin, which would be a starting point for any structural modification efforts.
| Adrenoceptor Subtype | Binding Affinity (nM) |
| Alpha-1A | 0.16 |
| Alpha-1D | 0.92 |
| Alpha-1B | 25 |
This data is derived from preclinical radioligand binding studies and illustrates the in vitro selectivity profile of fiduxosin.
Advanced Computational Modeling for Drug Discovery and Development
Specific applications of advanced computational modeling to this compound have not been published. However, computational tools are integral to modern drug discovery and could be applied to a compound like fiduxosin in several ways:
Molecular Docking: Simulating the interaction of fiduxosin and its analogs with the crystal structures of α1-adrenoceptor subtypes to predict binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of fiduxosin-like molecules with their biological activity to guide the design of more potent and selective compounds.
Pharmacokinetic Modeling: Using in silico models to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new analogs, helping to prioritize compounds for synthesis and testing.
Virtual Screening: Screening large virtual libraries of chemical compounds to identify novel scaffolds that could act as uroselective α1-adrenoceptor antagonists.
These computational approaches can significantly accelerate the drug discovery process, reduce costs, and lead to the development of safer and more effective medications.
Q & A
Basic: What is the receptor selectivity profile of fiduxosin hydrochloride, and how can researchers experimentally validate its α1-adrenoceptor antagonism?
This compound exhibits high selectivity for α1-adrenoceptor subtypes, with Ki values of 0.160 nM (α1a), 24.9 nM (α1b), and 0.920 nM (α1d) . To validate its antagonism, researchers can:
- Assay Design : Use radioligand binding assays with tissues or cell lines expressing specific α1 subtypes (e.g., rabbit urethra for α1a ).
- Functional Tests : Measure inhibition of phenylephrine (PE)-induced contractions in isolated tissue preparations (e.g., pA2 value determination in rabbit urethra ).
- Cross-Reactivity Screening : Test against β-adrenergic, α2-adrenergic, and serotonin receptors (5HT1A) to confirm selectivity .
Basic: What in vitro assays are commonly used to assess fiduxosin’s pharmacological activity?
Key assays include:
- JC-1 Efflux Assay : Measures ABCG2 transporter modulation, where fiduxosin showed 4.0–0.9% efflux inhibition at 10 µM .
- IC50 Determination : Conducted using dose-response curves in cell-based models (e.g., IC50 = -4 µM in ABCG2-overexpressing cells ).
- Receptor Binding Assays : Competitive binding studies with tritiated ligands (e.g., [³H]-prazosin) to calculate Ki values .
Basic: How do researchers evaluate fiduxosin’s pharmacokinetic and pharmacodynamic properties in preclinical models?
- In Vivo Models :
- Spontaneously Hypertensive Rats (SHR) : Assess dose-dependent effects on mean arterial pressure (MAP) and urethral pressure (e.g., ED50 = 0.24 mg/kg for urethral pressure reduction ).
- Anesthetized Dogs : Measure antagonism of endogenous epinephrine-induced urethral pressure responses at 30–300 µg/kg IV .
- Methodological Considerations : Monitor time-dependent changes in MAP and differentiate between acute vs. sustained effects .
Advanced: How does fiduxosin modulate autophagy, and how should researchers design experiments to resolve contradictory findings in this area?
Fiduxosin acts as an autophagy inducer by increasing autophagic flux, but its effects depend on experimental context:
- Steady-State vs. Flux Assays : Use GFP-LC3 puncta quantification with and without lysosomal inhibitors (e.g., chloroquine, CQ). Fiduxosin alone does not alter puncta but increases them in the presence of CQ, confirming flux enhancement .
- Concentration Dependence : Test multiple concentrations (e.g., 0.1–10 µM) to identify dual effects (e.g., Thapsigargin’s induction at <0.57 µM vs. inhibition at >1.7 µM ).
Advanced: What strategies are recommended for analyzing fiduxosin’s synergistic effects with DNA-damaging agents like bleomycin?
- Combination Therapy Models :
- Data Interpretation : Note cell line-specific responses; fiduxosin enhances bleomycin toxicity in Tov112d but not OCI/AML-3 cells .
Advanced: How can researchers investigate fiduxosin’s off-target interactions, such as its binding to the ACE2-Spike protein complex?
- Molecular Docking : Use software (e.g., AutoDock) to predict fiduxosin’s binding to ACE2-Spike interface residues (e.g., THR-421 via hydrogen bonding ).
- Functional Assays : Test fiduxosin in SARS-CoV-2 pseudovirus entry assays to validate ACE2-Spike disruption .
- Selectivity Profiling : Compare its ACE2 affinity with α1-adrenoceptor Ki values to assess therapeutic relevance .
Advanced: How should researchers address contradictions in fiduxosin’s reported effects on autophagy and cell survival?
- Contextual Factors :
- Lysosomal Inhibition : Always include CQ controls to distinguish between autophagosome accumulation and flux .
- Cell Type Variability : Test multiple lines (e.g., cancer vs. non-cancer cells) to identify tissue-specific mechanisms.
- Follow-Up Experiments :
- Western Blotting : Quantify LC3-II/LC3-I ratio and p62 degradation .
- CRISPR Knockouts : Validate findings in ATG5/7-deficient cells .
Advanced: What experimental designs are optimal for studying fiduxosin’s subtype-specific α1-adrenoceptor antagonism in vivo?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
